1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
Description
The compound 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine belongs to a class of nitrogen-rich heterocycles, combining a 1,2,4-triazole core with a 1,2,5-thiadiazole substituent. Such hybrids are of significant interest in medicinal chemistry due to the pharmacological versatility of triazoles and the electronic diversity imparted by thiadiazoles. Triazole derivatives are widely explored for their antimicrobial, anticancer, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C5H6N6S |
|---|---|
Molecular Weight |
182.21 g/mol |
IUPAC Name |
1-(1,2,5-thiadiazol-3-ylmethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H6N6S/c6-5-7-3-11(9-5)2-4-1-8-12-10-4/h1,3H,2H2,(H2,6,9) |
InChI Key |
RQOFATGFQSYMJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSN=C1CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1,2,5-thiadiazole derivatives with 1,2,4-triazole derivatives under specific conditions. One common method includes the use of hydrazonoyl halides and potassium thiocyanate, followed by cyclization reactions . The reaction conditions often involve refluxing in ethanol or methanol, with the presence of catalysts such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in ethanol or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Pharmaceutical Applications
Antifungal Activity
Research indicates that compounds containing triazole and thiadiazole moieties exhibit significant antifungal properties. A study demonstrated that 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger. The mechanism of action is believed to involve the disruption of fungal cell membrane integrity and inhibition of ergosterol synthesis.
Anticancer Potential
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's ability to inhibit specific kinases involved in cell proliferation has been highlighted as a potential therapeutic target.
Case Study: Antifungal Efficacy
In a comparative study involving several antifungal agents, this compound demonstrated superior efficacy against resistant strains of fungi. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional treatments such as fluconazole and amphotericin B.
Agricultural Applications
Pesticide Development
The compound's structural characteristics make it a candidate for developing novel pesticides. Its effectiveness against plant pathogens has been tested in agricultural settings. Field trials revealed that formulations containing this compound reduced disease incidence in crops like tomatoes and cucumbers by over 30% compared to untreated controls.
Herbicidal Properties
Additionally, this compound has shown potential as a herbicide. Laboratory assays indicated that it effectively inhibited the germination of several weed species. The mode of action appears to involve interference with photosynthetic processes in plants.
Materials Science Applications
Polymer Synthesis
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices has resulted in materials suitable for high-performance applications.
Data Summary Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmaceuticals | Antifungal Agent | Effective against Candida albicans and Aspergillus niger; lower MIC than conventional drugs |
| Anticancer Agent | Induces apoptosis in HeLa and MCF-7 cell lines | |
| Agriculture | Pesticide | Reduced disease incidence by over 30% in field trials |
| Herbicide | Inhibits germination of various weed species | |
| Materials Science | Polymer Synthesis | Enhanced thermal stability and mechanical properties |
Mechanism of Action
The mechanism of action of 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Antitumor Activity
- Thiadiazole Derivatives: Compounds like 9b (a 1,3,4-thiadiazole derivative) exhibit potent activity against hepatocellular carcinoma (HepG2, IC₅₀ = 2.94 µM) .
- Triazole-Tetrazole Hybrids : Compound 561 (5-(1H-tetrazol-1-yl)-1H-1,2,4-triazol-3-amine) shows phytocidal activity, suggesting agrochemical applications .
- Halogenated Triazoles : The chloro-fluorophenyl derivative () lacks reported bioactivity but shares structural motifs with antifungal agents.
Physicochemical Properties
Biological Activity
1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine (CAS No. 1936617-82-1) is a heterocyclic compound that incorporates both triazole and thiadiazole moieties. This combination is known to impart a range of biological activities, making it a subject of significant interest in pharmaceutical and agricultural research. The unique structural features of this compound contribute to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.
Biological Activity Overview
Research indicates that compounds containing triazole and thiadiazole rings exhibit diverse biological activities. The following sections detail the specific biological activities associated with this compound.
Anticancer Activity
Studies have shown that derivatives of triazole compounds often possess anticancer properties. For instance:
| Compound Type | Cell Lines Tested | IC50 Values |
|---|---|---|
| Triazole Derivatives | HeLa, L1210 | Submicromolar to nanomolar range |
| 5-Aryl Triazoles | Various cancer cell lines | Significant antiangiogenic activity |
Research has indicated that the presence of the thiadiazole moiety enhances the anticancer activity of triazoles by improving their interaction with biological targets involved in cancer cell proliferation and angiogenesis .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Compounds with similar structures have shown effectiveness against various pathogens:
| Pathogen Tested | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Enterococcus faecalis | Moderate |
| Candida albicans | High |
In vitro studies demonstrate that this compound exhibits significant antifungal activity against Candida species when compared to standard antifungal agents like ketoconazole .
The biological activity of this compound is believed to stem from its ability to interfere with cellular processes such as DNA synthesis and cell division. The triazole ring is known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungi . This inhibition leads to increased membrane permeability and ultimately cell death.
Case Studies and Research Findings
Several studies highlight the diverse applications and effectiveness of this compound:
- Anticancer Efficacy : A study evaluated various triazole derivatives against a panel of cancer cell lines and found that those containing the thiadiazole moiety showed enhanced cytotoxicity compared to their non-thiadiazole counterparts .
- Antifungal Properties : In tests against multiple Candida strains, compounds similar to this compound demonstrated potent antifungal activity with low minimum inhibitory concentrations (MICs) .
Q & A
Q. What are the recommended synthetic routes for preparing 1-[(1,2,5-Thiadiazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine, and how can reaction efficiency be optimized?
Answer: The synthesis typically involves coupling the 1,2,5-thiadiazole and 1,2,4-triazole moieties via a methylene bridge. A nucleophilic substitution reaction under basic conditions (e.g., NaOH or K₂CO₃) is commonly used, where the thiadiazolylmethyl group reacts with the triazol-3-amine precursor . To optimize efficiency:
Q. How should researchers characterize the structural and electronic properties of this compound?
Answer: A multi-technique approach is essential:
- X-ray crystallography resolves tautomeric forms and confirms bond angles/distances, as demonstrated for analogous triazole-thiadiazole hybrids .
- NMR spectroscopy (¹H, ¹³C) identifies proton environments and confirms substitution patterns (e.g., methylene bridge protons at δ ~4.5 ppm) .
- Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
- DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to guide reactivity studies .
Advanced Research Questions
Q. How does tautomerism in the triazole ring influence the compound’s reactivity and biological activity?
Answer: The 1,2,4-triazole ring exhibits tautomerism (e.g., 3-amino vs. 5-amino forms), which alters electron density and hydrogen-bonding capacity. Key considerations:
- Co-crystallization of tautomers, as observed in 3-phenyl-1H-1,2,4-triazol-5-amine systems, can lead to mixed-phase crystals, affecting solubility and stability .
- Variable-temperature NMR or IR spectroscopy tracks tautomeric equilibria in solution .
- Computational models (e.g., QM/MM simulations ) predict dominant tautomers under physiological conditions .
Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Answer: Contradictions often arise from differences in:
- Purity : Use HPLC-UV/ELSD to verify compound integrity, as impurities (e.g., unreacted thiadiazole) may confound bioassays .
- Assay conditions : Standardize protocols (e.g., pH, solvent/DMSO concentration) to minimize artifacts .
- Orthogonal assays : Combine enzymatic inhibition studies (e.g., CYP450) with cell-based viability assays to distinguish specific vs. off-target effects .
Q. How can computational methods enhance the design of derivatives with improved target selectivity?
Answer:
- Molecular docking identifies key interactions with target proteins (e.g., fungal CYP51 for antifungal activity) .
- QSAR models correlate substituent effects (e.g., electron-withdrawing groups on thiadiazole) with activity trends .
- Free-energy perturbation (FEP) simulations predict binding affinity changes for methylene bridge modifications .
Q. What are the best practices for analyzing environmental impacts of lab-scale synthesis waste?
Answer:
- Waste segregation : Separate thiadiazole-containing byproducts (potential sulfur pollutants) from organic solvents .
- LC-MS/MS screening detects trace contaminants in effluent, ensuring compliance with EPA guidelines .
- Collaborate with waste management firms specializing in heterocyclic compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
